METHYL 2-[2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
Methyl 2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of pyrimidine, cyclopentane, and benzothiophene, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple stepsThe final step involves the coupling of this intermediate with the benzothiophene moiety under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It might find use in the development of new materials with specialized properties
Mechanism of Action
The mechanism by which METHYL 2-[2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE exerts its effects is not well-understood. it is likely to interact with molecular targets such as enzymes or receptors through its sulfur and nitrogen atoms, which can form strong bonds with metal ions or other functional groups in the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)terephthalate
- 2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-naphthyl)acetamide
Uniqueness
Methyl 2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a benzothiophene ring with a cyclopenta[d]pyrimidine core, which is not commonly found in other compounds. This unique structure may confer specific biological or chemical properties that are advantageous for certain applications .
Properties
Molecular Formula |
C20H23N3O3S2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
methyl 2-[[2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H23N3O3S2/c1-11-21-14-8-5-7-12(14)18(22-11)27-10-16(24)23-19-17(20(25)26-2)13-6-3-4-9-15(13)28-19/h3-10H2,1-2H3,(H,23,24) |
InChI Key |
NKJBCOIVACIFQY-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(CCC2)C(=N1)SCC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)SCC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC |
Origin of Product |
United States |
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